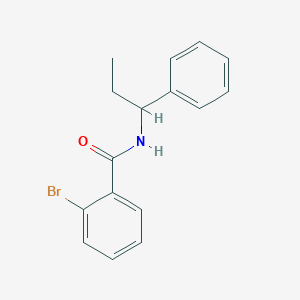![molecular formula C17H20ClNO5 B4144667 N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid](/img/structure/B4144667.png)
N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid
Overview
Description
N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid is a chemical compound with a complex structure that includes a chlorophenoxy group, a butynyl chain, and a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenoxy-2-butyn-1-yl intermediate, which is then reacted with cyclopentanamine. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate
- N-[4-(4-Chlorophenoxy)-2-butyn-1-yl]-2-methylcyclohexanamine hydrochloride
Uniqueness
Compared to similar compounds, N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid stands out due to its specific structural features, such as the presence of the chlorophenoxy group and the cyclopentanamine moiety
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)but-2-ynyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO.C2H2O4/c16-13-7-9-15(10-8-13)18-12-4-3-11-17-14-5-1-2-6-14;3-1(4)2(5)6/h7-10,14,17H,1-2,5-6,11-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPZQMMXGLABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC#CCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-biphenylyl)ethanone](/img/structure/B4144587.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4144603.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B4144610.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B4144614.png)
![2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid](/img/structure/B4144620.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]propanamide](/img/structure/B4144627.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B4144633.png)
![N-ethyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4144645.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4144652.png)
![1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144670.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4144676.png)
![1-benzyl-N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4144681.png)

![2-{[4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4144709.png)
